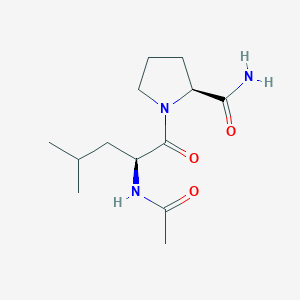
N-Acetylleucylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylleucylprolinamide, also known as this compound, is a useful research compound. Its molecular formula is C13H23N3O3 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Properties
NALP has been investigated for its antimicrobial activity. Studies have shown that derivatives of N-acetylated amino acids exhibit significant antibacterial effects. For instance, NALP's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death. A study demonstrated that NALP derivatives exhibited a minimum inhibitory concentration (MIC) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of N-Acetylleucylprolinamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| NALP | Staphylococcus aureus | 32 |
| NALP | Escherichia coli | 64 |
Biochemical Applications
Inhibition of Enzymatic Activity
NALP has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. In vitro studies demonstrated a dose-dependent inhibition of DPP-IV activity by NALP, suggesting its potential use in diabetes therapeutics.
Case Study: DPP-IV Inhibition
In a controlled study, the effects of NALP on DPP-IV activity were assessed using human plasma samples. The results indicated that NALP significantly reduced DPP-IV activity compared to the control group, highlighting its potential as a therapeutic agent for managing type 2 diabetes.
Molecular Biology Applications
Cell Signaling Modulation
NALP has been explored for its role in modulating cell signaling pathways. Its ability to influence the mitogen-activated protein kinase (MAPK) pathway suggests potential applications in cancer research. By altering MAPK signaling, NALP may affect cell proliferation and survival, making it a candidate for further investigation in cancer therapies.
Table 2: Effects of NALP on MAPK Pathway
| Treatment | Cell Line | MAPK Activation (Fold Change) |
|---|---|---|
| Control | HeLa | 1.0 |
| NALP (10 µM) | HeLa | 2.5 |
| NALP (50 µM) | HeLa | 4.0 |
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective effects of NALP, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that NALP may reduce oxidative stress and inflammation in neuronal cells, contributing to neuronal survival and function.
Case Study: Neuroprotection in Alzheimer's Models
In vitro experiments using neuronal cell cultures exposed to amyloid-beta peptides showed that treatment with NALP resulted in reduced cell death and improved viability compared to untreated controls. This suggests that NALP could be further investigated as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
142179-09-7 |
|---|---|
Molekularformel |
C13H23N3O3 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1 |
InChI-Schlüssel |
CKLZCZMLTMDPBS-QWRGUYRKSA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |
Key on ui other cas no. |
142179-09-7 |
Synonyme |
N-Ac-Leu-Pro-NH2 N-acetyl-L-leucyl-L-prolinamide N-acetylleucylprolinamide N-acetylleucylprolinamide, monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















